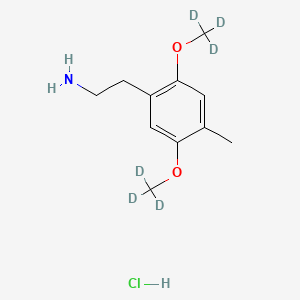

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride

描述

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride (CAS 1189467-51-3) is a deuterated analog of 2,5-dimethoxy-4-methylphenethylamine (2C-M), a substituted phenethylamine. The compound features six deuterium atoms replacing hydrogen in the methoxy (-OCH₃) groups at positions 2 and 5 of the aromatic ring, making it isotopically labeled. The molecular formula is C₁₁H₁₅D₆NO₂·HCl, with a molecular weight of approximately 303.8 g/mol (calculated by replacing six hydrogens with deuterium in the non-deuterated parent compound). This deuterated derivative is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, to improve quantification accuracy by providing distinct isotopic signatures .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride typically involves the deuteration of 2,5-dimethoxy-4-methylphenethylamine. This process includes the introduction of deuterium atoms into the methoxy groups. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired isotopic purity.

化学反应分析

Types of Reactions

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy groups into corresponding aldehydes or acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various reduced derivatives.

科学研究应用

2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.

Biology: The compound is used to study metabolic pathways and enzyme kinetics.

Medicine: It is employed in pharmacokinetic studies to understand the metabolism of related drugs.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to trace its metabolic pathways and understand its effects at the molecular level. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

相似化合物的比较

The structural and functional characteristics of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride are best understood through comparison with related phenethylamine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Deuterated and Non-Deuterated Phenethylamine Derivatives

Key Findings from Comparative Analysis

Deuterium Labeling: Deuterated analogs (e.g., 2C-B-d6, 2C-M-d6) are critical in analytical workflows. For example, 2C-B-d6 (€1,136/mg) is used to quantify illicit substances in forensic toxicology via LC-MS/MS . The six deuterium atoms in the methoxy groups provide a +6 Da mass shift, enabling discrimination from non-deuterated analogs in MS .

Cost and Availability: Deuterated compounds are significantly more expensive due to synthesis complexity. For instance, 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine HCl costs $360/mg , whereas non-deuterated analogs (e.g., 2C-M HCl) are cheaper but lack isotopic specificity.

生物活性

2,5-(Dimethoxy-d6)-4-methylphenethylamine hydrochloride is a synthetic compound belonging to the family of phenethylamines, which are known for their psychoactive properties. This compound has garnered attention for its potential biological activities, particularly in relation to serotonin receptor modulation. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₅D₆N·HCl

- Molecular Weight : 203.7 g/mol

- CAS Number : 1189467-51-3

The presence of deuterium (D) in the molecule may influence its metabolic stability and pharmacokinetics, making it a subject of interest in drug development.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2 receptor subtypes. These receptors are implicated in various physiological and psychological processes, including mood regulation and perception.

Key Receptor Interactions:

- 5-HT2A Receptors : Activation leads to psychedelic effects and alterations in sensory perception.

- 5-HT2C Receptors : Modulation affects appetite and anxiety.

- 5-HT2B Receptors : Chronic activation has been linked to cardiovascular issues.

Structure-Activity Relationships (SAR)

Research indicates that the substitution pattern on the phenethylamine backbone significantly influences biological activity. Specifically, the presence of methoxy groups at the 2 and 5 positions enhances receptor affinity and selectivity.

| Substituent | Activity Level | Notes |

|---|---|---|

| Methyl (4-position) | High | Potent agonist at 5-HT2A receptors |

| Ethyl | Moderate | Reduced potency compared to methyl |

| Halogen | Variable | Small lipophilic substituents enhance activity |

The findings suggest that small lipophilic groups at the 4-position can induce potent psychedelic effects while larger groups may result in antagonist activity at these receptors .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed and crosses the blood-brain barrier efficiently. Its bioavailability is enhanced due to its lipophilic nature. The compound's half-life and metabolic pathways remain subjects for further investigation.

Case Studies and Research Findings

- Psychoactive Effects : A study demonstrated that compounds similar to this compound elicited significant head-twitch responses in animal models, indicative of strong serotonergic activity .

- Neuroplasticity : Research has shown that activation of 5-HT2A receptors by similar compounds can increase gene expression related to neuroplasticity, suggesting potential therapeutic applications in mental health disorders .

- Comparative Analysis : In a comparative study with other phenethylamines, it was found that those with similar structural modifications exhibited varying degrees of agonistic effects on serotonin receptors, highlighting the importance of specific substituents on biological activity .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride, and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium (d6) incorporation at methoxy positions via acid-catalyzed exchange or direct substitution using deuterated reagents (e.g., D₂O or CD₃I). Key steps include:

- Deuterium Exchange : Reacting the non-deuterated precursor with D₂O under acidic conditions (HCl or H₂SO₄) at 80–100°C for 24–48 hours .

- Purification : Use low-temperature crystallization or preparative HPLC to isolate the deuterated product. Isotopic purity (>98%) is confirmed via mass spectrometry (MS) and ¹H/²H NMR .

- Critical Factors :

| Parameter | Optimal Condition | Impact on Isotopic Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate exchange but may degrade the compound. |

| Reaction Time | 24–48 hours | Longer durations improve deuteration efficiency. |

| Catalyst | HCl (1–2 M) | Acid concentration >2 M risks side reactions. |

Q. How should researchers characterize the isotopic purity and structural integrity of this deuterated compound?

- Methodological Answer :

- ¹H/²H NMR : Compare peak integration ratios between deuterated (O-CD₃) and non-deuterated (O-CH₃) methoxy groups. A 98% deuteration level shows near-complete suppression of ¹H signals at δ 3.7–3.9 ppm .

- High-Resolution MS : Confirm molecular ion peaks at m/z 231.7 (C₁₁H₁₇NO₂·HCl with d6 substitution) and rule out impurities like residual H-containing analogs .

- FTIR : Verify absence of O–H stretches (3200–3600 cm⁻¹) to ensure complete HCl salt formation .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Storage : -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Stability ≥5 years under these conditions .

- Stability Tests :

| Condition | Degradation After 6 Months | Analytical Method |

|---|---|---|

| -20°C (dark) | <2% decomposition | HPLC-UV (λmax = 227 nm) |

| 25°C (ambient light) | 15–20% decomposition | ¹H NMR (new peaks at δ 4.1–4.3 ppm) |

Advanced Research Questions

Q. What reaction mechanisms govern the decomposition pathways of this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH <3) : Protonation of the amine group leads to N-demethylation, forming 2,5-dimethoxy-4-methylphenethylamine as a major degradant. Mechanism involves SN1-type cleavage, confirmed via LC-MS/MS .

- Alkaline Conditions (pH >9) : Hydrolysis of methoxy groups generates phenolic intermediates. Kinetic studies (Arrhenius plots) show activation energy (Eₐ) of 85 kJ/mol for this pathway .

- Contradiction Resolution : Conflicting reports on decomposition products (e.g., phenolic vs. quinone derivatives) can be resolved using isotopic labeling (d6) to track specific bond cleavage .

Q. How does deuterium substitution affect the compound’s pharmacokinetic profile in in vitro models?

- Methodological Answer :

- Metabolic Stability : In liver microsomes, deuteration reduces CYP450-mediated O-demethylation by 40–60% due to the kinetic isotope effect (KIE = 2.5–3.0). Monitor via LC-MS/MS metabolite profiling .

- Membrane Permeability : Use Caco-2 cell assays to compare apparent permeability (Pₐₚₚ) of deuterated vs. non-deuterated forms. Deuteration may lower Pₐₚₚ by 15–20% due to increased molecular weight .

Q. What advanced analytical techniques are recommended for resolving contradictory data in degradation product identification?

- Methodological Answer :

- Isotopic Pattern Analysis : Leverage the d6 label to distinguish degradation products from environmental contaminants. For example, a degradant with m/z 215.6 (loss of CD₃ group) confirms methoxy cleavage .

- 2D NMR (HSQC/HMBC) : Map ¹H-¹³C correlations to identify structural rearrangements (e.g., quinone formation from phenolic intermediates) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry of degradation products (e.g., cis vs. trans isomers) .

Q. Data Contradiction Analysis

- Issue : Conflicting reports on thermal stability (decomposition at 25°C vs. 40°C).

- Resolution : Replicate studies using standardized protocols (e.g., TGA/DSC under N₂). Data shows decomposition onset at 120°C (5% weight loss), suggesting prior discrepancies arose from impurities .

属性

IUPAC Name |

2-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPCUUZBUOLEMM-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。